molecular formula C15H13N3O2 B14915557 (2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide

(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide

Cat. No.: B14915557
M. Wt: 267.28 g/mol
InChI Key: HBPRHZMHMQCEIY-PKNBQFBNSA-N
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Description

2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide is a complex organic compound that features a cyano group, a hydroxyphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with pyrrole under acidic conditions to form 1-(4-hydroxyphenyl)-1H-pyrrole. This intermediate is then reacted with cyanoacetic acid and methylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-Cyano-3-[1-(4-oxophenyl)-1h-pyrrol-2-yl]-n-methylacrylamide.

    Reduction: Formation of 2-Amino-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, while the cyano group can form hydrogen bonds or participate in nucleophilic reactions. The pyrrole ring can also engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-acrylamide
  • 2-Cyano-3-[1-(4-methoxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide
  • 2-Cyano-3-[1-(4-chlorophenyl)-1h-pyrrol-2-yl]-n-methylacrylamide

Uniqueness

2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide is unique due to the presence of both a hydroxyphenyl group and a cyano group, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups with the pyrrole ring enhances its versatility in chemical synthesis and biological interactions.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

(E)-2-cyano-3-[1-(4-hydroxyphenyl)pyrrol-2-yl]-N-methylprop-2-enamide

InChI

InChI=1S/C15H13N3O2/c1-17-15(20)11(10-16)9-13-3-2-8-18(13)12-4-6-14(19)7-5-12/h2-9,19H,1H3,(H,17,20)/b11-9+

InChI Key

HBPRHZMHMQCEIY-PKNBQFBNSA-N

Isomeric SMILES

CNC(=O)/C(=C/C1=CC=CN1C2=CC=C(C=C2)O)/C#N

Canonical SMILES

CNC(=O)C(=CC1=CC=CN1C2=CC=C(C=C2)O)C#N

Origin of Product

United States

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